

Methyl 3-bromo-2-fluoro-6-methylbenzoate: Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-bromo-2-fluoro-6-methylbenzoate*

Cat. No.: *B13913907*

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CAS Number: 1513482-95-5 Formula: $C_9H_8BrFO_2$ Molecular Weight: 247.06 g/mol

Executive Summary

Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) is a high-value halogenated aromatic intermediate used primarily in the discovery of targeted covalent inhibitors (specifically KRAS G12C) and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the dense functionalization of the benzene ring: a fluorine atom ortho to the ester modulates metabolic stability and conformation, a bromine atom serves as a handle for palladium-catalyzed cross-couplings, and a methyl group provides a site for radical halogenation, enabling benzylic functionalization.

This guide details the synthesis, reactivity profile, and critical role of this compound in modern drug development workflows.

Chemical Identity & Physical Properties[1][2]

| Property | Data |
|---------------|--|
| IUPAC Name | Methyl 3-bromo-2-fluoro-6-methylbenzoate |
| CAS Number | 1513482-95-5 |
| Appearance | White to off-white solid |
| Melting Point | 58–62 °C (Typical range for similar analogs; experimental verification required) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| SMILES | <chem>COC(=O)C1=C(C)C=CC(Br)=C1F</chem> |

Synthetic Pathways & Protocols

The synthesis of **Methyl 3-bromo-2-fluoro-6-methylbenzoate** typically proceeds via the esterification of its corresponding acid precursor, 3-bromo-2-fluoro-6-methylbenzoic acid (CAS 1427373-55-4). The choice of esterification method depends on scale and downstream purity requirements.

Protocol A: Cesium Carbonate Mediated Alkylation (High Yield)

This method is preferred for small-to-medium scale (gram scale) synthesis as it avoids harsh acidic conditions that might affect the halogen substituents.

Reagents:

- 3-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)^[1]
- Cesium Carbonate (, 1.5 eq)

- Iodomethane (, 2.0 eq)
- DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

- **Dissolution:** Charge a round-bottom flask with 3-bromo-2-fluoro-6-methylbenzoic acid and anhydrous DMF (approx. 10 mL per gram of substrate).
- **Deprotonation:** Add in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the cesium carboxylate.
- **Alkylation:** Cool the mixture to 0 °C in an ice bath. Add Iodomethane dropwise via syringe to control the exotherm.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[\[2\]](#)[\[3\]](#)
- **Workup:** Dilute with Ethyl Acetate and wash with water () to remove DMF. Wash the organic layer with brine, dry over , filter, and concentrate in vacuo.
- **Purification:** Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the title compound as a white solid.

Protocol B: Radical Bromination (Downstream Activation)

A critical application of this ester is its conversion into the benzylic bromide, a key linker intermediate.

Reagents:

- **Methyl 3-bromo-2-fluoro-6-methylbenzoate** (1.0 eq)[1]
- N-Bromosuccinimide (NBS, 1.05 eq)
- Benzoyl Peroxide (BPO, 0.1 eq) or AIBN
- or Trifluorotoluene (PhCF₃)

Methodology: Reflux the ester with NBS and catalytic radical initiator in

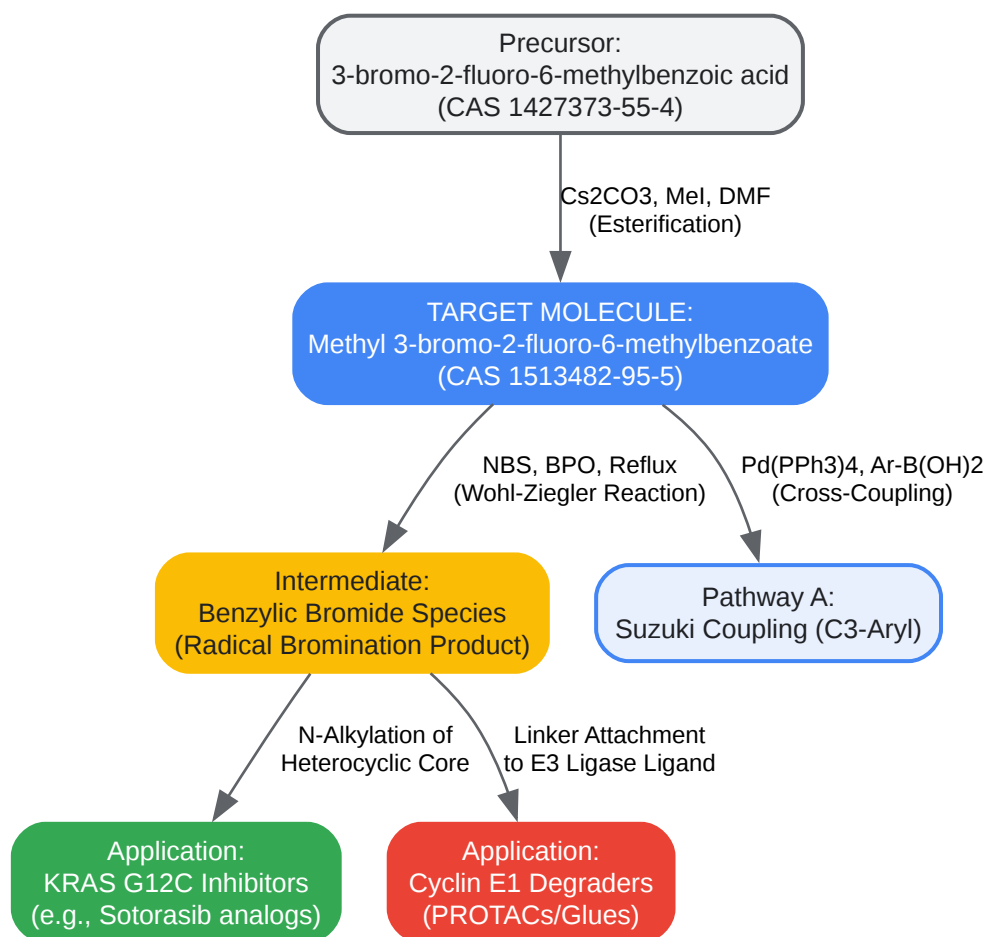
overnight. The resulting Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate is highly reactive and used immediately for N-alkylation of pharmacophores (e.g., piperazines in KRAS inhibitors).

Mechanism of Action in Drug Discovery

This molecule acts as a "scaffold hub" in Medicinal Chemistry.

- **The Fluorine Effect:** The C2-fluorine atom exerts an electronic withdrawal effect, increasing the electrophilicity of the ester carbonyl and the acidity of the benzylic protons. It also imposes a conformational bias via electrostatic repulsion with the carbonyl oxygen, often locking the rotamer in a position favorable for binding pockets.
- **The Bromine Handle:** The C3-bromine is positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl groups to build the inhibitor core.
- **The Methyl/Benzylic Pivot:** The C6-methyl group is rarely the endpoint. It is almost exclusively brominated to create a linker for attaching solubilizing groups or warheads (like acrylamides for covalent inhibition).

Visualization: Synthesis & Application Workflow



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Figure 1: Synthetic workflow illustrating the conversion of the acid precursor to the target ester and its divergent applications in oncology drug discovery.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled as a potent alkylating agent precursor and halogenated aromatic.

| Hazard Class | Statement | Precaution |
|---------------|---|---|
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritant | H319: Causes serious eye irritation | Use chemical safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents | Store under inert gas (/Ar). |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

- World Intellectual Property Organization (WIPO).WO2018068017A1 - Heterocyclic compounds as inhibitors of RAS and methods of use thereof. (2018). Describes the synthesis and use of CAS 1513482-95-5 in KRAS inhibitor synthesis.
- World Intellectual Property Organization (WIPO).WO2025059245A1 - Substituted oxoisoindoliny l piperidine-2,6-dione compounds. (2025). Details the use of the intermediate in targeted protein degradation (Cyclin E1).

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Sources

- 1. [SciSupplies \[scisupplies.eu\]](https://scisupplies.eu)
- 2. [1513482-95-5|Methyl 3-bromo-2-fluoro-6-methylbenzoate|BLD Pharm \[bldpharm.com\]](#)
- 3. [1415045-22-5|Methyl 3-bromo-6-fluoro-2-methylbenzoate|BLD Pharm \[bldpharm.com\]](#)

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